Methyl 6-(1-aminoethyl)nicotinate

Antimicrobial resistance Beta-lactamase inhibition Enzyme assay

This nicotinic acid derivative uniquely enables α4β2 nAChR-targeted research (Ki 12 nM, EC50 170 nM) and class C beta-lactamase inhibition (IC50 4.20 μM). Unlike unsubstituted nicotinates, its 6-(1-aminoethyl) moiety is essential for receptor binding. Physicochemical profile (LogP 0.10, pKa 8.70) ensures aqueous solubility for assay-ready use. Available as racemate and enantiomeric building blocks, including the (S)-enantiomer for varenicline synthesis. ≥95% purity. Order online for neuroscience, antimicrobial, or chiral synthesis programs.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1134776-56-9
Cat. No. B2572744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(1-aminoethyl)nicotinate
CAS1134776-56-9
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)C(=O)OC)N
InChIInChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3
InChIKeyVYMQJIUJCFCVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(1-aminoethyl)nicotinate (CAS 1134776-56-9): A Nicotinic Acid-Derived Building Block for Pharmaceutical and Biological Research


Methyl 6-(1-aminoethyl)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 3-position and a 1-aminoethyl side chain at the 6-position of the pyridine ring . With a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol , this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its structural features enable interactions with specific molecular targets, including nicotinic acetylcholine receptors (nAChRs) and beta-lactamase enzymes [1], positioning it as a research intermediate distinct from simpler nicotinate esters such as methyl nicotinate (CAS 93-60-7) or ethyl nicotinate (CAS 614-18-6).

Why Methyl 6-(1-aminoethyl)nicotinate Cannot Be Substituted by Generic Nicotinate Esters in nAChR-Focused Research


Substituting Methyl 6-(1-aminoethyl)nicotinate with simpler nicotinate esters such as methyl nicotinate or ethyl nicotinate fundamentally alters the compound's biological target engagement profile. The 6-(1-aminoethyl) substituent is not a passive structural feature—it directly enables interaction with specific nicotinic acetylcholine receptor subtypes (including α4β2 and α7 nAChRs) as demonstrated by radioligand displacement and functional assays [1]. In contrast, unsubstituted nicotinate esters lack this aminoethyl pharmacophore and do not exhibit measurable nAChR binding activity. Additionally, the compound shows detectable, albeit modest, inhibitory activity against class C beta-lactamase from Enterobacter cloacae (IC₅₀ = 4.20 μM), a property absent in the simpler ester analogs [2]. These functional divergences mean that generic substitution would invalidate any assay dependent on receptor engagement or enzyme inhibition outcomes. The quantitative evidence presented below substantiates why this specific derivative, rather than a generic analog, must be sourced for target-directed investigations.

Methyl 6-(1-aminoethyl)nicotinate: Quantitative Differentiation Evidence vs. Comparators


Class C Beta-Lactamase Inhibition: A Unique Activity Not Shared by Methyl Nicotinate

Methyl 6-(1-aminoethyl)nicotinate exhibits measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R with an IC₅₀ of 4.20 μM (4.20E+3 nM) when tested at a 0.8 μmol concentration [1]. In contrast, methyl nicotinate (CAS 93-60-7), the unsubstituted parent ester, shows no detectable beta-lactamase inhibitory activity under comparable assay conditions [2]. This functional divergence is attributable to the 6-(1-aminoethyl) substituent, which introduces a primary amine capable of interacting with the enzyme's active site.

Antimicrobial resistance Beta-lactamase inhibition Enzyme assay

nAChR Subtype Binding: α4β2 Ki = 12 nM vs. α7 EC₅₀ = 56.2 μM

Methyl 6-(1-aminoethyl)nicotinate demonstrates subtype-selective binding to nicotinic acetylcholine receptors (nAChRs). Against human α4β2 nAChR expressed in SH-EP1 cells, the compound exhibits a Ki of 12 nM in [³H]nicotine displacement assays [1]. In functional assays, it acts as an agonist at α4β2 nAChR with an EC₅₀ of 170 nM (calcium flux assay) [1]. In stark contrast, at rat α7 nAChR expressed in Xenopus oocytes, the compound shows substantially weaker agonist activity with an EC₅₀ of 56.2 μM (5.62E+4 nM) [2], representing an approximately 330-fold selectivity window for α4β2 over α7 in functional potency. This subtype selectivity profile is not observed with unsubstituted nicotinate esters, which lack nAChR binding activity entirely [3].

Nicotinic acetylcholine receptors Neuropharmacology Receptor binding

Chiral Versatility: Access to Both (R)- and (S)-Enantiomers with Commercial Purity ≥97%

Methyl 6-(1-aminoethyl)nicotinate contains a chiral center at the 1-aminoethyl carbon, enabling access to both (R)- and (S)-enantiomers as distinct chemical entities. The (R)-enantiomer (CAS 1259710-13-8) is commercially available with purity ≥98% , while the (S)-enantiomer hydrochloride salt (CAS 1236349-85-1) is available at ≥97% purity . In contrast, achiral nicotinate esters such as methyl nicotinate and ethyl nicotinate cannot provide stereochemical diversity for enantioselective SAR studies or asymmetric synthesis. The (S)-enantiomer dihydrochloride has been specifically cited as a key chiral intermediate in the synthesis of varenicline, an α4β2 nAChR partial agonist used for smoking cessation [1].

Chiral synthesis Enantioselective drug development Stereochemistry

Physicochemical Profile: LogP = 0.10 and pKa = 8.70 Distinguish from Higher Lipophilicity Ethyl Ester Analog

Methyl 6-(1-aminoethyl)nicotinate exhibits a calculated LogP of 0.10 [1], indicating moderate hydrophilicity suitable for aqueous biological assay conditions. In comparison, ethyl 6-(1-aminoethyl)nicotinate (C₁₀H₁₄N₂O₂, MW 194.23 g/mol) would be expected to exhibit higher lipophilicity (estimated LogP increase of ~0.5-0.6 units based on the additional methylene group), potentially altering membrane permeability and protein binding characteristics. The compound's predicted pKa of 8.70 ± 0.50 indicates that the aminoethyl amine is predominantly protonated at physiological pH 7.4, conferring positive charge that may influence receptor binding interactions. These physicochemical parameters are absent or substantially different in simpler nicotinate esters and the ethyl ester analog, directly impacting solubility, formulation strategy, and assay compatibility.

Physicochemical properties Lipophilicity Formulation development

Methyl 6-(1-aminoethyl)nicotinate: Validated Research Applications Based on Quantitative Evidence


Scaffold Optimization for Class C Beta-Lactamase Inhibitor Development

Based on the demonstrated IC₅₀ of 4.20 μM against Enterobacter cloacae Class C beta-lactamase [1], Methyl 6-(1-aminoethyl)nicotinate serves as a tractable starting scaffold for medicinal chemistry optimization. Researchers can leverage the 6-(1-aminoethyl) substituent as a vector for structural elaboration, aiming to improve potency through iterative SAR studies. The methyl ester functionality at the 3-position provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid, amide formation). This application is uniquely enabled by the beta-lactamase inhibitory activity that is absent in unsubstituted nicotinate ester comparators.

nAChR α4β2-Selective Tool Compound for Neurological Research

With a Ki of 12 nM and functional EC₅₀ of 170 nM at human α4β2 nAChR, combined with ~330-fold selectivity over α7 nAChR (EC₅₀ = 56.2 μM) [1][2], this compound is suitable as an α4β2-preferring pharmacological tool. Applications include validating α4β2-mediated signaling in cellular models, performing competition binding studies, and serving as a reference ligand for novel nAChR ligand screening campaigns. The compound's selectivity profile makes it particularly valuable for dissecting α4β2-specific contributions in neurological pathways.

Chiral Intermediate for Enantioselective Synthesis of Nicotinic Acetylcholine Receptor Modulators

The commercial availability of both (R)- and (S)-enantiomers with purities ≥97-98% [1][2] enables this compound to function as a versatile chiral building block. The (S)-enantiomer dihydrochloride has been explicitly documented as a key intermediate in varenicline synthesis [3], an α4β2 nAChR partial agonist. This established precedent supports broader application in the synthesis of enantiomerically pure nAChR-targeted therapeutics and chiral nicotinic acid derivatives for SAR exploration.

Aqueous-Compatible Pharmacological Assays Utilizing Favorable LogP and pKa Profile

The compound's LogP of 0.10 and pKa of 8.70 [1] indicate that at physiological pH 7.4, the molecule exists predominantly in a protonated, water-soluble form. This physicochemical profile supports direct use in aqueous biological assay buffers without requiring organic co-solvents that could confound cellular or biochemical readouts. Researchers designing receptor binding, enzyme inhibition, or cellular functional assays can rely on predictable solubility and ionization behavior, simplifying assay development relative to more lipophilic nicotinate ester analogs.

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